喹喔啉-5-羧酸

描述

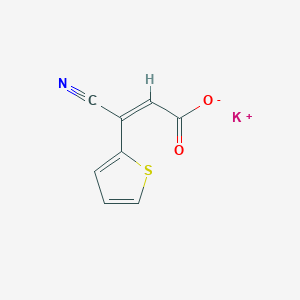

Quinoxaline-5-carboxylic acid is a compound that is part of a broader class of quinoxaline derivatives. These compounds are of significant interest due to their diverse biological activities and potential therapeutic applications. The quinoxaline nucleus is a fused ring system that consists of a benzene ring and a pyrazine ring, which provides a scaffold for various chemical modifications to achieve desired biological properties.

Synthesis Analysis

The synthesis of quinoxaline derivatives has been explored in several studies. For instance, the synthesis of analogues of quinoxaline-2-carboxylic acid derivatives has been reported, where different nitrogen-containing heterocycles were introduced at specific positions on the quinoxaline ring system . Another study described the rapid synthesis of quinoline-4-carboxylic acid derivatives, which are structurally related to quinoxaline-5-carboxylic acid, using microwave irradiation and indium(III) chloride catalysis . These methods highlight the versatility of synthetic approaches to access various quinoxaline derivatives.

Molecular Structure Analysis

The molecular structure of quinoxaline-5-carboxylic acid derivatives is characterized by the presence of a carboxylic acid group, which can participate in the formation of metal complexes and can be activated in biosynthetic pathways. For example, an enzyme from Streptomyces triostinicus was found to activate quinoxaline-2-carboxylic acid for incorporation into peptide lactones . This activation is crucial for the biosynthesis of quinoxaline antibiotics.

Chemical Reactions Analysis

Quinoxaline derivatives can undergo various chemical reactions due to their reactive sites. The carboxylic acid group allows for the formation of metal complexes, as demonstrated by the use of quinoxaline-2-carboxylic acid and its derivatives as analytical reagents for the gravimetric determination of certain metal ions . Additionally, the synthesis of quinoxalinecarboxylic acids with substituted phenyl groups has been achieved, showcasing the ability to introduce different substituents and modify the chemical properties of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect the binding affinity of these compounds to biological receptors. For example, the introduction of electron-withdrawing groups such as nitro or trifluoromethyl groups has been explored to enhance the selectivity and potency of quinoxaline derivatives as AMPA receptor antagonists . The solubility, stability, and reactivity of these compounds can also be tailored by modifying the substituents on the quinoxaline core.

科学研究应用

药理潜力: 含有喹喔啉衍生物,包括喹喔啉-5-羧酸,已显示出作为5-羟色胺3型(5-HT3)受体拮抗剂的潜力。这些化合物表现出显著的生物活性,表明它们在药理研究中的潜力(Mahesh et al., 2011)。

电化学性质: 对喹喔啉羧酸衍生物的研究探索了它们在电化学研究中的氧化还原行为和热力学参数。这些见解对于理解这些化合物的电化学性质是宝贵的,这些性质在各种科学领域中都有应用(Shah et al., 2014)。

合成和化学应用: 喹喔啉-5-羧酸衍生物是生物活性天然产物和合成药物中的关键结构基元。研究已报道了这些化合物的高效制备方法,突显了它们在化学合成和药物开发中的重要性(Xie et al., 2019)。

分子印迹技术: 利用喹喔啉衍生物开发了创新的分子印迹技术。这些技术对于在固相萃取中创建选择性吸附剂非常有用,这在分析化学中具有应用,特别是在复杂生物样品的检测和分析中(Duan et al., 2011)。

医药应用的生物评价: 含有喹喔啉-5-羧酸基础的喹喔啉衍生物已被合成并评估其生物活性。例如,对AMPA受体拮抗剂的研究突显了这些化合物在药物化学和药物开发中的潜力(Catarzi et al., 2004)。

抗菌和抗氧化性能: 喹喔啉衍生物显示出显著的抗菌和抗氧化活性。这些性质使它们成为进一步药物研究和潜在药物开发的有趣候选(Kethireddy et al., 2017)。

光诱导DNA裂解: 研究表明,喹喔啉-碳水化合物混合物在紫外光照射下可以裂解DNA。这种性质可以在生物化学研究和分子生物学应用中加以利用(Toshima et al., 2002)。

用于忽视疾病的药物开发: 喹喔啉衍生物正在研究其在开发针对结核病和充血性心脏病等忽视疾病的药物中的潜力。这些研究对于全球健康和新治疗剂的开发至关重要(Ancizu et al., 2009)。

安全和危害

Quinoxaline-5-carboxylic acid causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/clothing/eye protection/face protection, and washing with plenty of soap and water if it comes in contact with skin .

未来方向

Quinoxaline has become a subject of extensive research due to its emergence as an important chemical moiety, demonstrating a wide range of physicochemical and biological activities . The therapeutic potential and biomedical applications of quinoxalines have been enhanced by incorporation of the sulfonamide group into their chemical framework .

作用机制

Target of Action

Quinoxaline-5-carboxylic acid (Qx28) has been identified as a potent compound that provides robust protection against both aminoglycosides and cisplatin in zebrafish and mouse cochlear explants . The primary targets of Qx28 are the hair cells in the cochlea, which are crucial for hearing and balance .

Mode of Action

Qx28 interacts with its targets by directly counteracting the ototoxin’s mechanism of action . It neither blocks the mechanotransduction channels nor interferes with aminoglycoside antibacterial activity . When animals were incubated with higher doses of qx28, a partial blockage of the mechanotransduction channels was observed .

Biochemical Pathways

The key biochemical pathway affected by Qx28 is the NF-κB canonical pathway . Qx28 protects hair cells by blocking the activation of this pathway . The NF-κB pathway plays a crucial role in regulating immune response to infection and has been linked to cancer, inflammatory and autoimmune diseases, septic shock, viral infection, and improper immune development.

Pharmacokinetics

The compound’s robust protective effects against both aminoglycosides and cisplatin suggest that it may have favorable bioavailability .

Result of Action

The primary result of Qx28’s action is the protection of hair cells from damage caused by aminoglycosides and cisplatin . This protective effect can help prevent hearing and balance disorders caused by hair cell loss .

Action Environment

The action, efficacy, and stability of Qx28 can be influenced by various environmental factors. For instance, the dosage of Qx28 can affect its mode of action, with higher doses leading to a partial blockage of the mechanotransduction channels . More research is needed to fully understand how other environmental factors may influence the action of Qx28.

属性

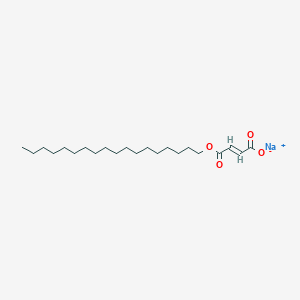

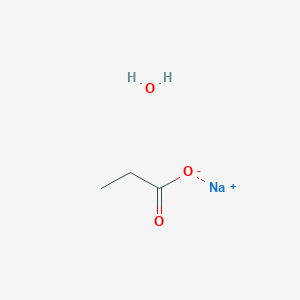

IUPAC Name |

quinoxaline-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N2O2/c12-9(13)6-2-1-3-7-8(6)11-5-4-10-7/h1-5H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZNISOPACYKOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)N=CC=N2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00354595 | |

| Record name | quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Quinoxaline-5-carboxylic acid | |

CAS RN |

6924-66-9 | |

| Record name | quinoxaline-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00354595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinoxaline-5-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the potential therapeutic applications of Quinoxaline-5-carboxylic acid derivatives?

A: Research suggests that Quinoxaline-5-carboxylic acid derivatives demonstrate promising antibacterial activity. [, ] One derivative, Quinoxaline-5-carboxylic acid (Qx28), has shown significant potential as an otoprotectant against drug-induced hearing loss caused by aminoglycosides and cisplatin. []

Q2: How does Quinoxaline-5-carboxylic acid (Qx28) protect against ototoxicity?

A: Studies indicate that Qx28 does not directly block mechanotransduction channels or interfere with the antibacterial activity of aminoglycosides. [] Instead, research suggests that Qx28 protects hair cells by inhibiting the activation of the NF-κB canonical pathway, a key pathway involved in inflammation and cell death. []

Q3: What is known about the structure-activity relationship of Quinoxaline-5-carboxylic acid derivatives?

A: Research has explored various substitutions on the Quinoxaline-5-carboxylic acid scaffold to optimize its biological activity. For example, studies have investigated the impact of introducing different substituents at the 1-amino position and the 2-fluoro position of 4,12-dihydro-4-oxoquino[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives to enhance antibacterial activity. [] Similarly, researchers have synthesized a series of 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives to explore their pharmacological potential. [] These studies highlight the importance of understanding how structural modifications influence the biological activity of Quinoxaline-5-carboxylic acid derivatives.

Q4: What synthetic routes are commonly employed to synthesize Quinoxaline-5-carboxylic acid derivatives?

A: Several synthetic approaches have been developed for Quinoxaline-5-carboxylic acid derivatives. One approach involves a multistep synthesis starting from 5-methyl-1H-benzo[d][1,3]oxazine-2,4-dione to produce 2,3-dimethoxy-6-methyl-7-nitro-quinoxaline-5-carboxylic acid derivatives. [] Another method utilizes carbon homologation and intramolecular nucleophilic displacement cyclization reactions to synthesize 4,12-dihydro-4-oxoquino[1,8a,8-a,b]quinoxaline-5-carboxylic acid derivatives. [, ]

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5,8-Dihydro-6H-pyrano[3,4-b]pyridine](/img/structure/B152771.png)